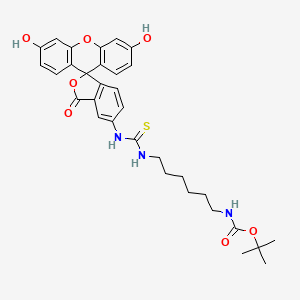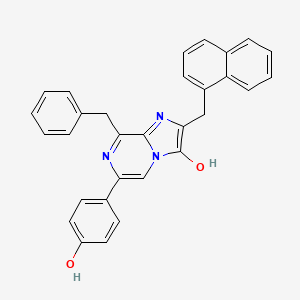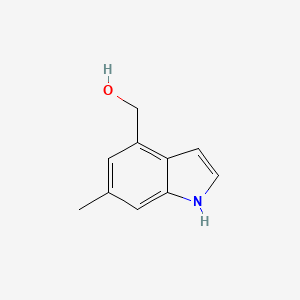![molecular formula C9H10F3NO2 B12083286 2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)
2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxyethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol typically involves the reaction of 3-amino-5-(trifluoromethyl)phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced reactivity.
Wirkmechanismus
The mechanism of action of 2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
- 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications.
Eigenschaften
Molekularformel |
C9H10F3NO2 |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
2-[3-amino-5-(trifluoromethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)6-3-7(13)5-8(4-6)15-2-1-14/h3-5,14H,1-2,13H2 |
InChI-Schlüssel |
YLYMNSTUZILXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)OCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)










![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)

